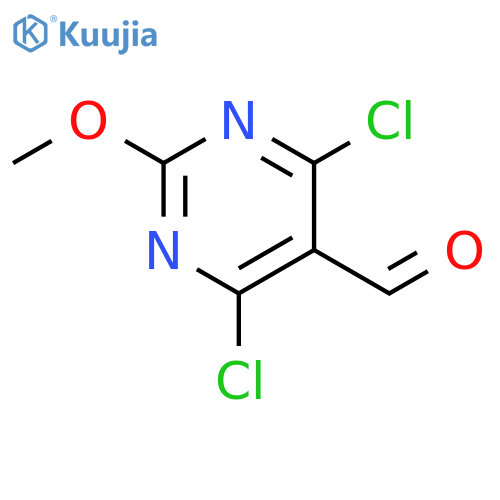

Cas no 1446412-96-9 (4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde)

1446412-96-9 structure

商品名:4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde

CAS番号:1446412-96-9

MF:C6H4Cl2N2O2

メガワット:207.014159202576

CID:5160713

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde

-

- インチ: 1S/C6H4Cl2N2O2/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3

- InChIKey: GTNKSDXFDXWCBJ-UHFFFAOYSA-N

- ほほえんだ: C1(OC)=NC(Cl)=C(C=O)C(Cl)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505196-1g |

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde |

1446412-96-9 | 97% | 1g |

$691 | 2023-02-02 |

4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

1446412-96-9 (4,6-Dichloro-2-methoxypyrimidine-5-carbaldehyde) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量